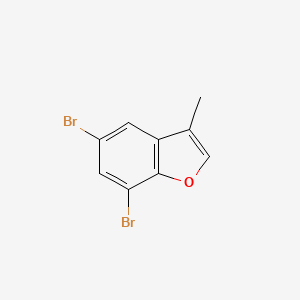![molecular formula C16H17N3O B13703468 (R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol is a chiral compound that features a benzimidazole moiety linked to a phenylethanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group.
Amination: The resulting compound undergoes amination with a phenylethanol derivative to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming benzimidazole N-oxides.
Reduction: Reduction reactions may target the benzimidazole ring or the phenylethanol moiety.
Substitution: Various substitution reactions can occur, particularly on the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce deoxygenated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development:
Industry
Material Science: Use in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of ®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol: The enantiomer of the compound, which may have different biological activities.
Benzimidazole Derivatives: Compounds with similar benzimidazole structures but different substituents.
Phenylethanol Derivatives: Compounds with similar phenylethanol structures but different substituents.
Uniqueness
®-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol is unique due to its specific chiral configuration and the combination of benzimidazole and phenylethanol moieties. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C16H17N3O |
|---|---|
Poids moléculaire |
267.33 g/mol |
Nom IUPAC |
2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H17N3O/c1-19-15-10-6-5-9-13(15)17-16(19)18-14(11-20)12-7-3-2-4-8-12/h2-10,14,20H,11H2,1H3,(H,17,18) |
Clé InChI |
MXFITQPSSXHOSZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1NC(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















